molecular formula C9H11NO B1593153 1-(4,6-Dimethylpyridin-2-yl)ethanone CAS No. 59576-31-7

1-(4,6-Dimethylpyridin-2-yl)ethanone

Cat. No.: B1593153
CAS No.: 59576-31-7
M. Wt: 149.19 g/mol
InChI Key: IWZFETYQIYPLIE-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyridine ring and an ethanone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,6-Dimethylpyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of 4,6-dimethylpyridine-2-carboxylic acid.

    Reduction: Formation of 1-(4,6-dimethylpyridin-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the ethanone group allows it to participate in various chemical reactions, potentially modifying its activity and interactions.

Comparison with Similar Compounds

    1-(2,6-Dimethylpyridin-4-yl)ethanone: Similar structure but with different positions of the methyl groups.

    1-(6-Methylpyridin-2-yl)ethanone: Contains only one methyl group on the pyridine ring.

Uniqueness: 1-(4,6-Dimethylpyridin-2-yl)ethanone is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions. This structural arrangement can lead to different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFETYQIYPLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629541
Record name 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-31-7
Record name 1-(4,6-Dimethyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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